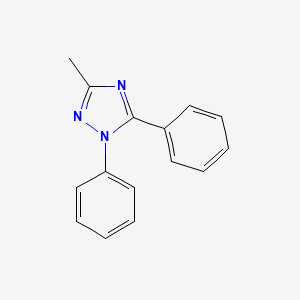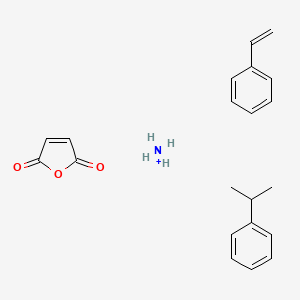![molecular formula C12H19NO2 B14650927 Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- CAS No. 52866-87-2](/img/structure/B14650927.png)
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is an organic compound with the molecular formula C11H17NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group and a tert-butyl peroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- typically involves the reaction of benzenamine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: The tert-butyl peroxy group can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can target the nitrogen substituents, leading to the formation of simpler amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated benzenamines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- involves its interaction with molecular targets through its reactive functional groups. The tert-butyl peroxy group can generate free radicals, which can initiate various chemical reactions. The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler derivative with two methyl groups on the nitrogen atom.
Benzenamine, N-(1,1-dimethylethyl)-N-methyl-: Similar structure but lacks the peroxy group.
Benzenamine, N-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group on the benzene ring in addition to the tert-butyl group.
Uniqueness
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is unique due to the presence of the tert-butyl peroxy group, which imparts distinct reactivity and potential applications. This differentiates it from other benzenamine derivatives, making it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
52866-87-2 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
N-(tert-butylperoxymethyl)-N-methylaniline |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-14-10-13(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI-Schlüssel |
GAUOHPCOSNMDAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOCN(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
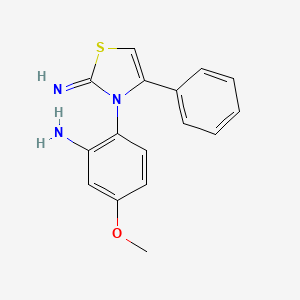
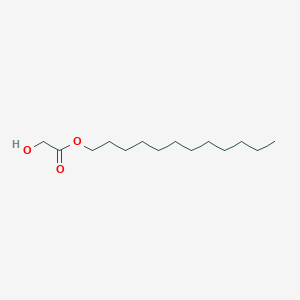
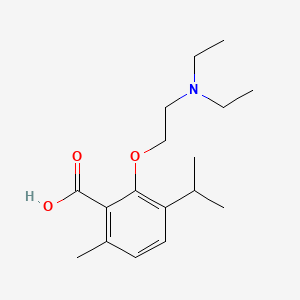
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
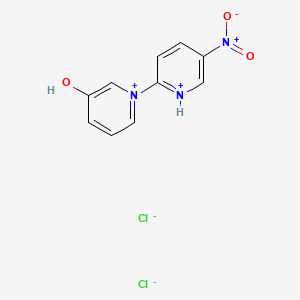
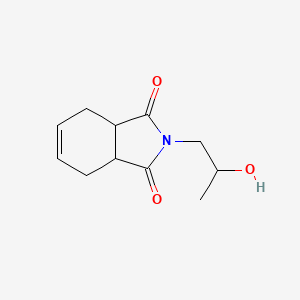
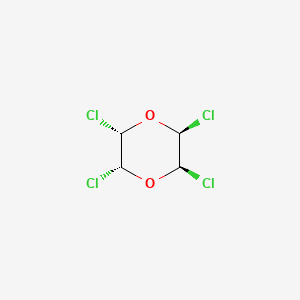

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
